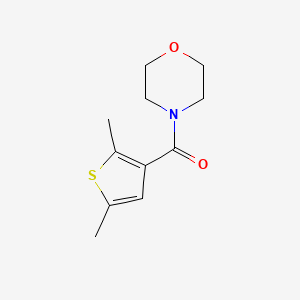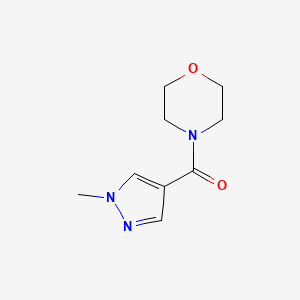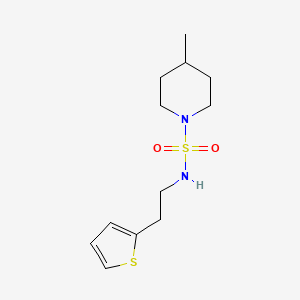
N-methyl-3-(methylsulfanylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-3-(methylsulfanylmethyl)benzamide, commonly known as MSMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 195.25 g/mol. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.
作用機序
The mechanism of action of MSMA is not fully understood, but it is thought to involve the inhibition of key enzymes involved in various cellular processes. For example, MSMA has been found to inhibit the activity of the enzyme farnesyltransferase, which plays a role in the post-translational modification of proteins. This inhibition can lead to the disruption of various cellular signaling pathways, ultimately leading to cell death.
Biochemical and Physiological Effects:
MSMA has been found to exhibit a range of biochemical and physiological effects. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, MSMA has been found to inhibit the growth of various fungi and bacteria, making it a potential candidate for the development of new antimicrobial agents.
実験室実験の利点と制限
One of the advantages of using MSMA in scientific research is its ability to selectively target specific enzymes and pathways, allowing for the identification of potential drug targets. In addition, MSMA has been found to exhibit low toxicity in animal studies, making it a relatively safe compound to work with in the laboratory. However, one limitation of using MSMA is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several potential future directions for the use of MSMA in scientific research. For example, it could be further investigated as a potential anticancer agent, with a focus on identifying the specific cellular pathways targeted by the compound. In addition, MSMA could be studied for its potential use as a molecular probe for studying protein-ligand interactions in various biological systems. Finally, the synthesis of analogs of MSMA could be explored, with the aim of developing more potent and selective compounds for use in various research applications.
合成法
The synthesis of MSMA involves the reaction of N-methyl-3-(methylthio)benzamide with methyl iodide in the presence of a base such as potassium carbonate. This reaction results in the formation of MSMA, which can be purified through recrystallization or chromatography techniques. The purity of the compound can be determined through various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
MSMA has been studied for its potential applications in various scientific fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit anticancer, antifungal, and antimicrobial properties. In addition, MSMA has been investigated for its potential use as a molecular probe for studying protein-ligand interactions.
特性
IUPAC Name |
N-methyl-3-(methylsulfanylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-11-10(12)9-5-3-4-8(6-9)7-13-2/h3-6H,7H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYWLVBRPSZKKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501751.png)


![5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine](/img/structure/B7501774.png)
![1-[4-(2-Methylfuran-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7501779.png)



![N-[2-(4-benzylpiperazin-1-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7501808.png)



